molecular formula C19H22N2O4 B5914793 N-(3-amino-3-oxopropyl)-N-benzyl-2,4-dimethoxybenzamide

N-(3-amino-3-oxopropyl)-N-benzyl-2,4-dimethoxybenzamide

Cat. No. B5914793
M. Wt: 342.4 g/mol
InChI Key: QEUFURWPTAJOJD-UHFFFAOYSA-N
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Description

N-(3-amino-3-oxopropyl)-N-benzyl-2,4-dimethoxybenzamide, also known as ABP-700, is a novel small molecule that has been developed as a selective and potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). This enzyme is responsible for the degradation of the endocannabinoid anandamide, which plays a key role in the regulation of pain, inflammation, and anxiety. ABP-700 has shown promise as a potential therapeutic agent for the treatment of various diseases and conditions, including pain, anxiety, and inflammation.

Mechanism of Action

The mechanism of action of N-(3-amino-3-oxopropyl)-N-benzyl-2,4-dimethoxybenzamide involves the inhibition of FAAH, which leads to an increase in the levels of endocannabinoids such as anandamide. Anandamide is known to have analgesic, anti-inflammatory, and anxiolytic effects, and its increased levels in the body may contribute to the therapeutic effects of N-(3-amino-3-oxopropyl)-N-benzyl-2,4-dimethoxybenzamide.
Biochemical and Physiological Effects
N-(3-amino-3-oxopropyl)-N-benzyl-2,4-dimethoxybenzamide has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in various preclinical models. In a study published in the Journal of Pharmacology and Experimental Therapeutics, N-(3-amino-3-oxopropyl)-N-benzyl-2,4-dimethoxybenzamide was shown to reduce pain behavior in a rat model of inflammatory pain, with a dose-dependent effect. In another study published in the British Journal of Pharmacology, N-(3-amino-3-oxopropyl)-N-benzyl-2,4-dimethoxybenzamide was shown to have anxiolytic effects in a mouse model of anxiety, with a reduction in anxiety-like behavior.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-amino-3-oxopropyl)-N-benzyl-2,4-dimethoxybenzamide is its high potency and selectivity for FAAH, which makes it a useful tool for studying the role of endocannabinoids in various physiological and pathological processes. However, one of the limitations of N-(3-amino-3-oxopropyl)-N-benzyl-2,4-dimethoxybenzamide is its relatively short half-life in vivo, which may limit its therapeutic potential.

Future Directions

There are several future directions for the research and development of N-(3-amino-3-oxopropyl)-N-benzyl-2,4-dimethoxybenzamide. One potential direction is the optimization of its pharmacokinetic properties, such as its half-life and bioavailability, to increase its therapeutic potential. Another direction is the investigation of its effects in various disease models, such as chronic pain, anxiety disorders, and inflammatory conditions. Additionally, the development of new analogs of N-(3-amino-3-oxopropyl)-N-benzyl-2,4-dimethoxybenzamide with improved potency and selectivity may further enhance its utility as a research tool and potential therapeutic agent.

Synthesis Methods

The synthesis of N-(3-amino-3-oxopropyl)-N-benzyl-2,4-dimethoxybenzamide involves several steps, starting with the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with benzylamine to form the benzylamide intermediate, which is then reacted with 3-aminopropionyl chloride to form the final product, N-(3-amino-3-oxopropyl)-N-benzyl-2,4-dimethoxybenzamide. The synthesis of N-(3-amino-3-oxopropyl)-N-benzyl-2,4-dimethoxybenzamide has been described in detail in several publications, including a patent application filed by the inventors.

Scientific Research Applications

N-(3-amino-3-oxopropyl)-N-benzyl-2,4-dimethoxybenzamide has been extensively studied in vitro and in vivo, and has shown promising results in various preclinical models of pain, anxiety, and inflammation. In a study published in the Journal of Medicinal Chemistry, N-(3-amino-3-oxopropyl)-N-benzyl-2,4-dimethoxybenzamide was shown to be a potent and selective inhibitor of FAAH, with an IC50 value of 0.16 nM. In another study published in the European Journal of Pharmacology, N-(3-amino-3-oxopropyl)-N-benzyl-2,4-dimethoxybenzamide was shown to have analgesic effects in a rat model of neuropathic pain, with a dose-dependent reduction in pain behavior.

properties

IUPAC Name

N-(3-amino-3-oxopropyl)-N-benzyl-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-24-15-8-9-16(17(12-15)25-2)19(23)21(11-10-18(20)22)13-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUFURWPTAJOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N(CCC(=O)N)CC2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-amino-3-oxopropyl)-N-benzyl-2,4-dimethoxybenzamide

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